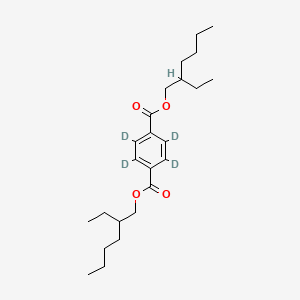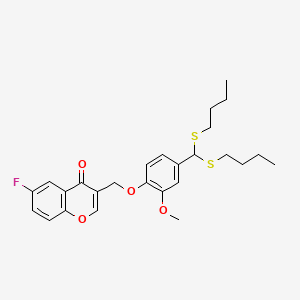
m-PEG15-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG15-NHS ester involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The PEG is first activated by reacting with a carboxylate group, forming an ester linkage with NHS. This reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions:
Substitution Reactions: m-PEG15-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of the corresponding carboxylic acid and NHS.
Common Reagents and Conditions:
Reagents: Primary amines, water, organic solvents (DMF, DCM)
Conditions: Neutral to slightly basic pH (7-9), room temperature to slightly elevated temperatures.
Major Products:
Amide Bonds: Formed when this compound reacts with primary amines.
Carboxylic Acid: Formed upon hydrolysis of the NHS ester group.
科学研究应用
Chemistry: m-PEG15-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility, stability, and bioavailability. This modification is particularly useful in the development of biopharmaceuticals .
Medicine: this compound is employed in drug delivery systems to improve the pharmacokinetics and pharmacodynamics of therapeutic agents. By attaching PEG chains to drugs, researchers can increase their circulation time and reduce immunogenicity .
Industry: In the industrial sector, this compound is used in the production of various PEGylated products, including cosmetics and personal care items.
作用机制
m-PEG15-NHS ester functions by forming stable amide bonds with primary amines. In the context of PROTACs, it acts as a linker that connects two ligands: one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
m-PEG-NHS ester: Similar to m-PEG15-NHS ester but with different PEG chain lengths.
m-PEG-SCM (succinimidyl carbonate): Another PEG-based linker with a different reactive group.
m-PEG-MAL (maleimide): A PEG-based linker that reacts with thiol groups instead of amines
Uniqueness: this compound is unique due to its specific PEG chain length (15 units), which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between ligands in PROTACs .
属性
分子式 |
C39H73NO20 |
|---|---|
分子量 |
876.0 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C39H73NO20/c1-44-7-8-46-11-12-48-15-16-50-19-20-52-23-24-54-27-28-56-31-32-58-35-36-59-34-33-57-30-29-55-26-25-53-22-21-51-18-17-49-14-13-47-10-9-45-6-2-3-39(43)60-40-37(41)4-5-38(40)42/h2-36H2,1H3 |
InChI 键 |
UOBQIBQKURHUNU-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


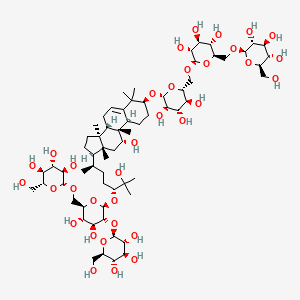
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
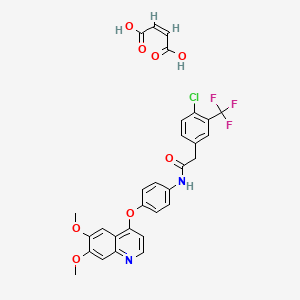
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)


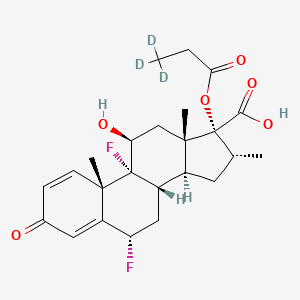

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
